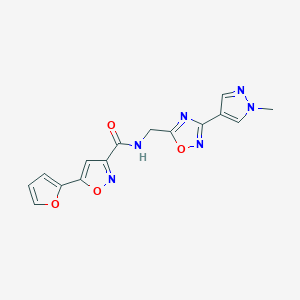
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, also known as ®-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HCL, is a chemical compound with the CAS Number: 2250243-14-0 . It has a molecular weight of 197.71 . The compound is typically stored in an inert atmosphere at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N.ClH/c1-8-4-2-6-10-9 (8)5-3-7-11 (10)12;/h2,4,6,11H,3,5,7,12H2,1H3;1H/t11-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It is typically stored in an inert atmosphere at room temperature . The compound has a molecular weight of 197.71 .Wissenschaftliche Forschungsanwendungen
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a tool for studying the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on the nervous system and to study the mechanisms of action of various drugs. Additionally, this compound has been used to study the effects of various hormones on the body and to study the effects of various environmental factors on the body.
Wirkmechanismus
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is not fully understood, but it is believed to interact with various biochemical and physiological systems. It is believed to interact with the serotonin and dopamine systems, as well as with the endocannabinoid system. Additionally, it is believed to interact with various receptors, such as the 5-HT1A, 5-HT2A, and 5-HT3 receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in rodents. It has also been shown to reduce pain and inflammation. Additionally, it has been shown to reduce the effects of stress and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are a number of potential future directions for 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride research. One potential direction is to further explore its effects on the endocannabinoid system and to study its effects on various receptors. Additionally, further research could be done to explore its effects on the nervous system and to study its effects on various hormones. Additionally, further research could be done to explore its effects on various environmental factors and its potential applications in drug development.
Synthesemethoden
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is synthesized using a two-step reaction. The first step involves the reaction of 5-methyl-1,2,3,4-tetrahydronaphthalene with hydrochloric acid to form this compound. The second step involves the reaction of this compound with sodium hydroxide to form 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Eigenschaften
IUPAC Name |
5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11(10)12;/h2,4,6,11H,3,5,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYJYRNPJFPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(C2=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-(2-Ethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2910691.png)






![4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2910700.png)
![Propan-2-yl 2-[5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2910702.png)
![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2910705.png)

![5-Methyl-7-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2910709.png)

